4-Hydroxy-5-methyl-3(2H)-furanone - 19322-27-1

4-Hydroxy-5-methyl-3(2H)-furanone

Catalog Number: EVT-1190287
CAS Number: 19322-27-1
Molecular Formula: C5H6O3
Molecular Weight: 114.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Hydroxy-5-methyl-3(2H)-furanone is a heterocyclic compound and a significant flavor and aroma component found in various fruits and cooked foodstuffs. [, ] It has a low odor perception threshold, meaning it can be perceived at very low concentrations, contributing to the characteristic aromas of foods like strawberries, pineapples, and cooked meats. [, , ] It is also a product of the Maillard reaction, a complex series of chemical reactions between sugars and amino acids that occurs during cooking. [, , , , , , ] The compound exhibits a range of properties making it interesting for research, including antioxidant, anti-carcinogenic, and even potential quorum-sensing mimicking abilities. [, , , , , , , ]

Synthesis Analysis
  • Maillard Reaction: It is readily formed during the Maillard reaction between sugars, particularly pentoses like xylose and ribose, and amino acids. [, , , , , ] This reaction is significant in food chemistry, contributing to the flavor and color development during cooking.
  • Chemical Synthesis: Several chemical synthesis pathways have been developed for HMFO. One approach involves using readily available starting materials like 3-hexyne-2,5-diol and converting it to the target compound through a two-step process. []
  • Enzymatic Synthesis: A recent study demonstrated the enzymatic synthesis of stable, odorless HMFO glucosides using sucrose phosphorylase. [] This method utilizes the enzyme's transglucosylation activity to transfer a glucose molecule to HMFO, forming a glucoside. This approach could be valuable for producing stable forms of HMFO for potential applications in food and other industries.
Molecular Structure Analysis
  • Maillard Reaction Intermediate: HMFO is a key intermediate in the Maillard reaction pathway. [, , , , , ] It can further react with other compounds formed during this reaction, leading to the production of a wide range of flavor and aroma compounds, including those contributing to meaty flavors. [, , ]
  • Sulfur Compound Formation: HMFO reacts readily with sulfur-containing compounds like cysteine and hydrogen sulfide, leading to the formation of various volatile sulfur compounds that contribute significantly to the aroma of cooked foods, particularly meat. [, , , ] These reactions are crucial in developing the complex flavors associated with roasted and grilled meats.
  • Formation of Colored Compounds: HMFO is also involved in the formation of colored compounds, particularly in the presence of amino acids. [, , ] It can react with lysine to form brown pigments, contributing to the browning observed in cooked foods. []
Mechanism of Action
  • Antioxidant Activity: HMFO exhibits antioxidant properties by scavenging free radicals. [, , ] It can donate hydrogen atoms to stabilize free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl), thus preventing oxidative damage. [, ]
  • Anti-melanogenic Activity: Research suggests that HMFO might inhibit melanin production through a dual mechanism. [, ] It potentially downregulates tyrosinase, a key enzyme involved in melanin synthesis, at the gene expression level. [, ] Additionally, HMFO might directly inhibit the enzymatic activity of pre-existing tyrosinase. [, ] This dual action makes it a promising candidate for developing skin-lightening agents.
  • Quorum Sensing Mimicry: HMFO structurally resembles the bacterial quorum-sensing molecule autoinducer-2 (AI-2). [, ] While the exact mechanism of this mimicry is still under investigation, studies have shown that HMFO can be detected by the bacterial AI-2 receptor LuxP. [] This finding suggests potential inter-domain communication between yeast, which produces HMFO, and bacteria, which utilize AI-2 for quorum sensing. []
Physical and Chemical Properties Analysis
  • Odor: It possesses a distinct, often described as "caramel-like" or "burnt sugar" aroma. [, , , ] This aroma is a significant contributor to the overall flavor profile of various foods.
  • Solubility: It is readily soluble in water, which is vital for its role in various biological and food systems. []
  • Stability: While relatively stable under normal conditions, its stability can be influenced by factors like pH and temperature. [] For example, it can undergo degradation or polymerization during heating, especially in the presence of amino acids. []
  • Boiling Point: 106 - 108 °C at 14 mmHg []
  • Refractive Index: n20/D 1.486 []
Applications
  • Food Flavoring Agent: HMFO is used as a flavoring agent in various food products to enhance their sensory profile. [, , ] Its caramel-like aroma is particularly desirable in products like baked goods, candies, and beverages. [, ]
  • Model Compound in Food Chemistry: It serves as a valuable model compound for studying the Maillard reaction and its impact on food quality. [, , , , , ] Researchers utilize HMFO to understand the formation of aroma compounds, color development, and potential generation of undesirable compounds during food processing.
  • Potential Antioxidant and Anti-carcinogenic Agent: The antioxidant properties of HMFO have garnered interest in its potential health benefits. [, , , ] While more research is needed, its ability to scavenge free radicals suggests a possible role in reducing oxidative stress and potentially lowering the risk of certain chronic diseases.
  • Potential Tool for Studying Quorum Sensing: HMFO's structural similarity to AI-2 and its interaction with the bacterial LuxP receptor make it a potentially valuable tool for studying quorum sensing mechanisms. [, ] Researchers could use HMFO to investigate inter-domain communication between yeast and bacteria and explore its potential implications in various ecological and health contexts. []
Future Directions
  • Elucidating Quorum Sensing Mimicry: Further research is needed to fully understand the mechanism by which HMFO interacts with the bacterial quorum sensing system. [] Investigating its effects on different bacterial species and exploring its potential role in interspecies communication could reveal novel insights into microbial interactions.
  • Therapeutic Applications: While preliminary studies suggest potential antioxidant, anti-carcinogenic, and skin-lightening properties, more in-depth in vivo studies are required to confirm these effects and investigate potential therapeutic applications of HMFO. [, , , , , ]
  • Developing Stable Formulations: The development of stable, odorless HMFO derivatives, such as the glucosides synthesized enzymatically, holds potential for improving its application in food and other industries. [] These stable forms could enhance its shelf-life, broaden its applications, and potentially improve its bioavailability.

2-Methyl-3-furanthiol

  • Relevance: 2-Methyl-3-furanthiol is produced in the Maillard reaction involving 4-hydroxy-5-methyl-3(2H)-furanone and cysteine. The formation of 2-methyl-3-furanthiol can occur with or without 4-hydroxy-5-methyl-3(2H)-furanone as an intermediate, depending on the specific reaction conditions. []

3-Mercapto-2-pentanone

  • Relevance: Like 2-methyl-3-furanthiol, 3-mercapto-2-pentanone is also produced in the Maillard reaction involving 4-hydroxy-5-methyl-3(2H)-furanone and cysteine. Interestingly, research suggests that 3-mercapto-2-pentanone can be formed from both 4-hydroxy-5-methyl-3(2H)-furanone and ribose as precursors. []

2-Furfurylthiol

  • Relevance: 2-Furfurylthiol is generated in Maillard reactions, often alongside 4-hydroxy-5-methyl-3(2H)-furanone. The co-occurrence of these compounds suggests a potential relationship in their formation pathways within the Maillard reaction network. []

2-(2-Furanylmethylene)-4-hydroxy-5-methyl-3(2H)-furanone

  • Relevance: It represents a direct structural modification of 4-hydroxy-5-methyl-3(2H)-furanone and provides insights into the reactivity of the furanone ring system, particularly at the methylene group adjacent to the carbonyl. []

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)

  • Relevance: Both 4-hydroxy-2,5-dimethyl-3(2H)-furanone and 4-hydroxy-5-methyl-3(2H)-furanone belong to the 3(2H)-furanone chemical class, sharing a core furanone ring structure. They are often found together in foods and beverages, and their similar sensory properties and common occurrence suggest potential overlapping roles in flavor formation. [, , ]

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (Homofuraneol)

  • Relevance: 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone belongs to the 3(2H)-furanone family, sharing a core furanone ring structure with 4-hydroxy-5-methyl-3(2H)-furanone. The presence of an ethyl group in 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone distinguishes it from the target compound. [, , , ]

2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF)

  • Relevance: DMMF's structure closely resembles both 4-hydroxy-5-methyl-3(2H)-furanone and 4-hydroxy-2,5-dimethyl-3(2H)-furanone. The key difference lies in the presence of a methoxy group at the 4th position in DMMF instead of a hydroxy group. []

5-(Hydroxymethyl)furfural

  • Relevance: 5-(Hydroxymethyl)furfural, like 4-hydroxy-5-methyl-3(2H)-furanone, is a degradation product of sugars during the Maillard reaction. They often co-occur in thermally processed foods, implying potential shared pathways in their formation. [, ]

Methylglyoxal

  • Relevance: Methylglyoxal is a key intermediate in the Maillard reaction and contributes to the formation of 4-hydroxy-5-methyl-3(2H)-furanone. []

Diacetyl

  • Relevance: Similar to methylglyoxal, diacetyl is also a degradation product in the Maillard reaction. It can be formed from 4-hydroxy-5-methyl-3(2H)-furanone through oxidative pathways. []

2,5-Dimethyl-3(2H)-furanone 4-O-α-D-glucopyranoside (DMF-G)

  • Relevance: DMF-G is directly related to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) which shares structural similarities with 4-hydroxy-5-methyl-3(2H)-furanone. The formation of DMF-G highlights the potential for enzymatic modification of furanone compounds in biological systems. []

Properties

CAS Number

19322-27-1

Product Name

4-Hydroxy-5-methyl-3-furanone

IUPAC Name

4-hydroxy-5-methylfuran-3-one

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

InChI

InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3

InChI Key

DLVYTANECMRFGX-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)CO1)O

Solubility

Soluble in water; Slightly soluble in fats
Soluble (in ethanol)

Synonyms

4-hydroxy-5-methyl-3(2H)-furanone
4-hydroxy-5-methylfuran-3(2H)-one
4HM-furanone
5-methyl-4-hydroxy-3(2H)-furanone
norfuraneol

Canonical SMILES

CC1=C(C(=O)CO1)O

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